molecular formula C10H20O3Si B12286441 3-(tert-butyldimethylsilyloxy)dihydrofuran-2(3H)-one

3-(tert-butyldimethylsilyloxy)dihydrofuran-2(3H)-one

Cat. No.: B12286441
M. Wt: 216.35 g/mol
InChI Key: WNRXZIBXHZJOBE-UHFFFAOYSA-N
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Description

(-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one: is a chemical compound that features a dihydrofuran ring with a tert-butyl(dimethyl)silyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar protection strategies using tert-butyl(dimethyl)silyl chloride and appropriate bases. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydrofuran ring, leading to the formation of lactones or other oxidized derivatives.

    Reduction: Reduction reactions can target the dihydrofuran ring, potentially converting it into a more saturated ring system.

    Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides in the presence of a catalyst.

Major Products:

    Oxidation: Formation of lactones or carboxylic acids.

    Reduction: Formation of saturated ring systems.

    Substitution: Formation of new silyl ethers or other substituted derivatives.

Scientific Research Applications

Chemistry: The compound is used as a protecting group in organic synthesis, particularly for the protection of hydroxyl groups. This allows for selective reactions to occur at other functional groups without interference from the hydroxyl group .

Biology: In biological research, the compound can be used to modify biomolecules, aiding in the study of their structure and function.

Industry: Used in the production of materials with specific properties, such as polymers or coatings, where the silyl group imparts stability and resistance to degradation.

Mechanism of Action

The mechanism by which (-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one exerts its effects is primarily through the protection of hydroxyl groups. The tert-butyl(dimethyl)silyl group forms a stable silyl ether, preventing the hydroxyl group from participating in unwanted reactions. This allows for selective reactions to occur at other sites within the molecule .

Comparison with Similar Compounds

    tert-Butyldimethylsilyl chloride: Used for similar protection purposes but differs in its reactivity and stability.

    tert-Butyldiphenylsilyl chloride: Another protecting group with different steric and electronic properties.

    Trimethylsilyl chloride: A smaller silyl protecting group with different reactivity.

Uniqueness: The uniqueness of (-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one lies in its combination of the dihydrofuran ring and the tert-butyl(dimethyl)silyl group, providing a balance of stability and reactivity that is useful in various synthetic applications .

Properties

Molecular Formula

C10H20O3Si

Molecular Weight

216.35 g/mol

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxyoxolan-2-one

InChI

InChI=1S/C10H20O3Si/c1-10(2,3)14(4,5)13-8-6-7-12-9(8)11/h8H,6-7H2,1-5H3

InChI Key

WNRXZIBXHZJOBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCOC1=O

Origin of Product

United States

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